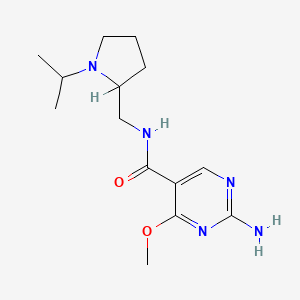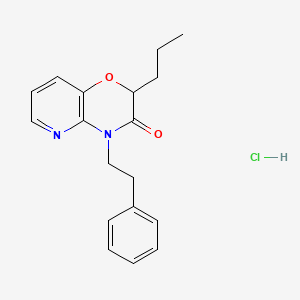
4-(2-Phenylethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido-oxazinone core substituted with phenylethyl and propyl groups. It has shown promise in various scientific research fields, particularly in the development of novel therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-oxazinone core, followed by the introduction of the phenylethyl and propyl substituents. Common reagents used in these reactions include alkyl halides, phenylacetic acid derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylethyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. Detailed studies on its binding affinities and molecular interactions are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds share a similar core structure and have been studied for their anti-tumor activities.
Pyrido-oxazinone derivatives: Other derivatives of pyrido-oxazinone also exhibit various biological activities and are used in medicinal chemistry research.
Uniqueness
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
88799-59-1 |
|---|---|
分子式 |
C18H21ClN2O2 |
分子量 |
332.8 g/mol |
IUPAC名 |
4-(2-phenylethyl)-2-propylpyrido[3,2-b][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-2-7-16-18(21)20(13-11-14-8-4-3-5-9-14)17-15(22-16)10-6-12-19-17;/h3-6,8-10,12,16H,2,7,11,13H2,1H3;1H |
InChIキー |
WJXSVHJHTADBAB-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(=O)N(C2=C(O1)C=CC=N2)CCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




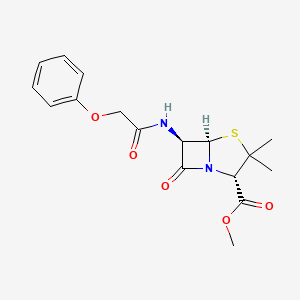
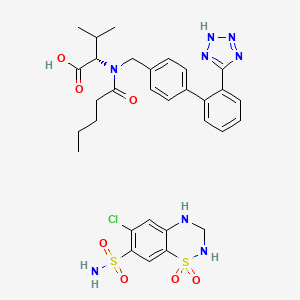
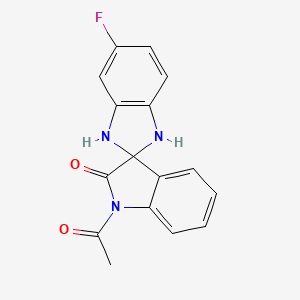
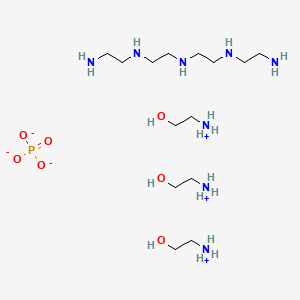
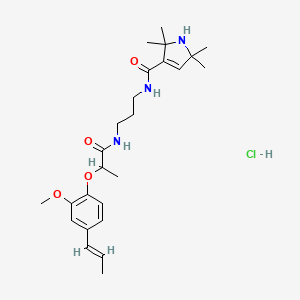
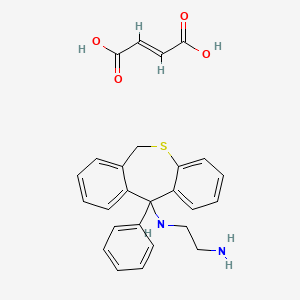
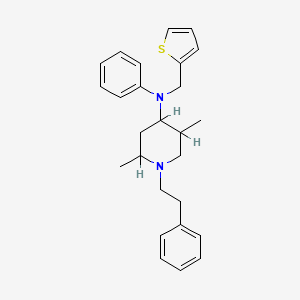
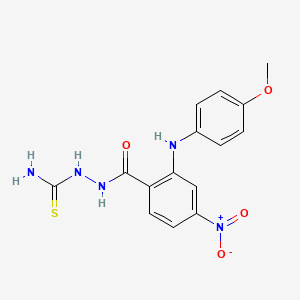
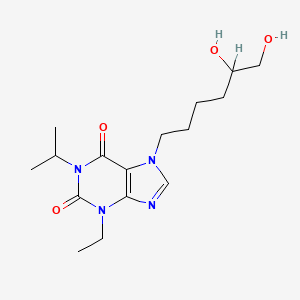
![1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737814.png)

